3-Oxabicyclo[3.2.0]heptane-6-carboxylic acid
Description
Properties
IUPAC Name |
3-oxabicyclo[3.2.0]heptane-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c8-7(9)5-1-4-2-10-3-6(4)5/h4-6H,1-3H2,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHCMKCDMGJXYGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC2C1C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
3-Oxabicyclo[3.2.0]heptane-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by others.
Scientific Research Applications
3-Oxabicyclo[3.2.0]heptane-6-carboxylic acid is used extensively in scientific research, particularly in the fields of chemistry and materials science. Its applications include:
Chemical Synthesis: It serves as a building block in the synthesis of more complex molecules.
Cycloaddition Reactions: Used as an acetylene equivalent in cycloaddition reactions, facilitating the formation of various adducts.
Pharmaceutical Research: Employed in the development of new pharmaceutical compounds and testing.
Mechanism of Action
The mechanism of action of 3-Oxabicyclo[3.2.0]heptane-6-carboxylic acid involves its participation in cycloaddition reactions. The compound acts as an acetylene equivalent, forming adducts through concerted pathways rather than stepwise radical mechanisms . The molecular targets and pathways involved in these reactions are primarily related to the formation of stable adducts with various reagents.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Core Bicyclic Framework Modifications
3-Oxabicyclo[3.2.0]heptane-2,4-dione
- Structure : Contains two ketone groups at positions 2 and 4, forming a dione structure (C₆H₆O₃) .
- Key Differences : The absence of a carboxylic acid group and the presence of anhydride functionality reduce polarity compared to the target compound. This compound is used as a cyclic anhydride in polymer synthesis .
(1S,2S,5R)-7-Oxobicyclo[3.2.0]heptane-2-carboxylic Acid
Heteroatom-Substituted Analogs
4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid Derivatives
- Examples: Ampicillin (6-[(aminophenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid) .
- Key Differences :
- Physical Properties: Higher polar surface area (PSA = 133.24) and acidity (pKa ~2.45) due to ionizable carboxyl and amino groups .
3-Azabicyclo[3.2.0]heptane-6-carboxylic Acid
- Structure : Nitrogen replaces the oxygen atom in the bicyclic system.
- Applications: Serves as a γ-aminobutyric acid (GABA) analogue, targeting neurological pathways .
- Synthesis : Prepared via [2+2] photocycloaddition of maleic anhydride with N-protected 3-pyrroline, enabling scalable production of derivatives .
Functional Group Variations
Methyl 3-Azabicyclo[3.2.0]heptane-6-carboxylate
- Structure: Ester derivative (C₈H₁₃NO₂) with a methyl group replacing the carboxylic acid proton .
- Key Differences :
Sodium Salts (e.g., 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylate)
Physicochemical Properties Comparison
Preparation Methods
Hypervalent Iodine-Mediated Intramolecular Alkene Dimerization
A pivotal method for constructing cyclobutane-containing systems involves hypervalent iodine reagents, which facilitate stereodivergent [2+2] cycloadditions. In a study by Zhu et al., iodonium salts initiated intramolecular alkene dimerization to yield cyclobutanes with controlled stereochemistry. Applied to the target compound, a diene precursor (A) could undergo iodine(III)-mediated cyclization to form the bicyclo[3.2.0] core (B) (Fig. 1).
Reaction Conditions :
-
Precursor: Diene with terminal alkenes.
-
Reagent: PhI(OAc)₂ in dichloromethane at 0°C.
This method offers stereochemical flexibility, critical for accessing both endo and exo configurations of the bicyclic system.
Ring-Closing Metathesis (RCM)
Grubbs-catalyzed RCM provides an alternative route. A diene substrate (C) bearing ether and ester functionalities can cyclize to form the oxabicyclo[3.2.0] skeleton (D) . Subsequent hydrolysis of the ester yields the carboxylic acid (Fig. 2).
Optimized Parameters :
-
Catalyst: Grubbs II (5 mol%).
-
Solvent: Toluene, reflux.
Functionalization at Position 6: Introducing the Carboxylic Acid
Oxidation of Primary Alcohols
A hydroxyl group at position 6 can be oxidized to a carboxylic acid using Ru-catalyzed conditions. For example, substrate (E) with a primary alcohol undergoes oxidation with RuCl₃/NaIO₄ to afford the carboxylic acid (F) (Fig. 3).
Key Data :
Hydrolysis of Esters and Nitriles
Ester-protected derivatives, such as methyl 3-oxabicyclo[3.2.0]heptane-6-carboxylate (G) , are hydrolyzed under basic conditions (Fig. 4).
Conditions :
Nitrile intermediates (H) may also be hydrolyzed via acidic conditions (H₂SO₄, H₂O) to yield the acid.
Protective Group Strategies
Silyl Ethers for Alcohol Protection
Symmetric silyl ethers (e.g., TBS or TIPS) stabilize intermediates during cyclization. For instance, diol (I) is protected to form (J) , enabling selective reactivity at position 6 (Table 1).
Table 1: Silyl Protection Efficiency
| Protecting Group | Reagent | Yield (%) | Deprotection Method |
|---|---|---|---|
| TBS | TBSCl, imidazole | 92 | TBAF/THF |
| TIPS | TIPSOTf, 2,6-lutidine | 88 | HF-pyridine |
Benzyloxycarbonyl (Cbz) for Amine Protection
In related systems, Cbz groups mitigate side reactions during cyclization. For example, compound (K) with a Cbz-protected amine undergoes clean cyclization to (L) .
Stereochemical Control and Resolution
Q & A
Q. What are the established synthetic routes for 3-Oxabicyclo[3.2.0]heptane-6-carboxylic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis routes include ring-closing metathesis of appropriate diene precursors or oxidative rearrangement of bicyclic ketones. For example, enzymatic oxidation of rac-bicyclo[3.2.0]hept-2-en-6-one using Baeyer-Villiger monooxygenases (BVMOs) yields lactone derivatives, which can be hydrolyzed to the carboxylic acid . Optimization of solvent polarity (e.g., aqueous vs. organic phases) and temperature (20–40°C) significantly impacts stereoselectivity and purity . Characterization via HPLC with chiral columns is recommended to monitor enantiomeric excess .
Q. How can structural characterization of this compound be performed to confirm its bicyclic framework and functional groups?
- Methodological Answer : Use 1D/2D NMR spectroscopy to resolve bridgehead protons and confirm bicyclic geometry. Key signals include:
- ¹H NMR : Bridgehead protons at δ 3.5–4.0 ppm (split due to restricted rotation).
- ¹³C NMR : Carbonyl carbon (C=O) at ~170–175 ppm and oxygenated bridge carbons at 70–80 ppm .
- IR spectroscopy : Stretching vibrations for C=O (~1700 cm⁻¹) and O-H (broad, ~2500–3300 cm⁻¹ for carboxylic acid) . X-ray crystallography is critical for absolute stereochemical assignment, especially for derivatives with chiral centers .
Q. What preliminary biological activities have been reported for this compound, and what assay systems are suitable for validation?
- Methodological Answer : Studies suggest antifungal activity against Candida spp. (MIC₅₀: 8–32 µg/mL) via membrane disruption, validated via broth microdilution assays . For target identification, surface plasmon resonance (SPR) screens against bacterial penicillin-binding proteins (PBPs) can assess binding affinity (e.g., Kd values < 10 µM) . Use MIC assays in Mueller-Hinton broth for antibacterial derivatives, comparing activity to β-lactam standards .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on the biological activity of this compound derivatives across studies?
- Methodological Answer : Contradictions often arise from stereochemical heterogeneity or impurity profiles . Address this by:
- Enantiomeric resolution : Use chiral HPLC or enzymatic kinetic resolution to isolate active stereoisomers .
- Metabolomic profiling : Apply LC-MS/MS to identify degradation products or metabolites that may interfere with bioassays .
- Dose-response validation : Re-test compounds in standardized assays (e.g., CLSI guidelines for antimicrobials) with purity >98% (HPLC-verified) .
Q. What computational strategies are effective in predicting structure-activity relationships (SAR) for bicyclic carboxylic acid derivatives?
- Methodological Answer :
- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like PBPs or fungal CYP51. Prioritize derivatives with hydrogen-bonding to active-site serine or heme iron .
- QSAR modeling : Train models on datasets linking logP, polar surface area, and MIC values. Include descriptors for bridgehead substituents, which modulate membrane permeability .
- MD simulations : Assess conformational stability of the bicyclic core in aqueous vs. lipid bilayer environments .
Q. What are the challenges in scaling up enzymatic synthesis of this compound compared to traditional chemical methods?
- Methodological Answer : Enzymatic routes (e.g., BVMO-catalyzed oxidation) face substrate inhibition at high concentrations (>50 mM). Mitigate via:
- Fed-batch reactors : Maintain substrate levels below inhibitory thresholds .
- Immobilized enzymes : Use silica- or chitosan-supported BVMOs to enhance reusability (≥10 cycles with <15% activity loss) .
- Co-factor recycling : Couple with glucose dehydrogenase (GDH) to regenerate NADPH, reducing costs by 40% .
Q. How can researchers isolate and characterize reactive intermediates in the synthesis of this compound?
- Methodological Answer :
- Trapping experiments : Use anhydrous MgSO₄ to stabilize oxonium intermediates during acid-catalyzed ring closure .
- Cryogenic NMR : Perform reactions in CD₃CN at –40°C to slow degradation and capture transient species .
- HRMS-ESI : Monitor m/z signals for protonated intermediates (e.g., [M+H]<sup>+</sup> at m/z 155.19 for methyl ester precursors) .
Q. What experimental approaches validate the stability of this compound under physiological or extreme conditions?
- Methodological Answer :
- Forced degradation : Expose to pH 1–13 buffers at 37°C for 24–72 hours. Monitor degradation via UPLC-UV (λ = 210 nm). Carboxylic acid derivatives show instability at pH >10 due to decarboxylation .
- Thermal analysis : Use DSC/TGA to identify decomposition thresholds (>150°C for anhydrous forms) .
- Light exposure testing : Store under ICH Q1B conditions (1.2 million lux-hours) to assess photolytic degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
